molecular formula C10H11B B1329724 5-Bromo-1,2,3,4-tetrahydronaphthalene CAS No. 6134-55-0

5-Bromo-1,2,3,4-tetrahydronaphthalene

Cat. No. B1329724
CAS RN: 6134-55-0
M. Wt: 211.1 g/mol
InChI Key: WDNLCUAIHSXPBR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of compounds related to 5-Bromo-1,2,3,4-tetrahydronaphthalene has been extensively studied. For instance, the molecular structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, a urinary metabolite of naphthalene, was determined using X-ray crystallographic techniques. This compound exhibits a "twist-boat" conformation in the saturated portion of the carbon skeleton and features an extensive intermolecular hydrogen bond network .

Synthesis Analysis

Synthesis of related compounds has been achieved through various methods. For example, 1, 4, 5, 8-tetradeuterionaphthalene was synthesized from 1, 4-dibromonaphthalene using bromination and debromination processes, including a modified Sandmeyer reaction . Another synthesis approach for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a dopaminergic compound, involved a sequence of bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis .

Chemical Reactions Analysis

The regioselectivity of bromination reactions on 1-oxo-1,2,3,4-tetrahydronaphthalene and its derivatives has been studied using quantum chemical methods and confirmed experimentally. These studies have established the conditions for bromination at specific positions of the benzannelated ring, leading to the synthesis of compounds with potential applications as stabilizing agents for cholera sera .

Physical and Chemical Properties Analysis

The physical properties and crystal structures of organoboron compounds related to 1,2,3,4-tetrahydronaphthalene have been reported. For example, the crystal and molecular structures of 2,2-diphenyl-1,3-dioxa-4a-azonia-2-borata-1,2,3,4-tetrahydronaphthalene and its analogs were determined, revealing the expected cyclic B,N-betaine structure and providing insights into the physical properties of these compounds .

Scientific Research Applications

  • 5-Bromo-1,2,3,4-tetrahydronaphthalene is a chemical compound with the CAS Number: 6134-55-0 . It has a molecular weight of 211.1 and its InChI key is WDNLCUAIHSXPBR-UHFFFAOYSA-N .
  • The compound is a solid at room temperature .
  • Hydrogen-Donor Solvent

    • Application: Tetralin, a partially hydrogenated derivative of naphthalene, is used as a hydrogen-donor solvent . It functions as a source of H2, which is transferred to the coal .
    • Method: The partially hydrogenated coal is more soluble .
    • Results: This process is used in coal liquefaction .
  • Alternative to Turpentine

    • Application: Tetralin is used as an alternative to turpentine in paints and waxes .
    • Method: It is used as a solvent in these applications .
    • Results: It can help to improve the properties of paints and waxes .
  • Transformation of Naphthalene

    • Application: A study reports the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides .
    • Method: This transformation is achieved through a catalytic process .
    • Results: The result is the production of tetralin from naphthalene .
  • Laboratory Synthesis of Hydrogen Bromide

    • Application: Tetralin is also used for the laboratory synthesis of hydrogen bromide .
    • Method: The reaction is facilitated by the moderated strength of the benzylic C-H bonds .
    • Results: The reaction results in the production of hydrogen bromide .
  • Antiviral Activity

    • Application: Derivatives of indole, a compound structurally similar to tetralin, have been reported as antiviral agents .
    • Method: Specific derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have shown inhibitory activity against influenza A .
    • Results: This suggests potential for the development of antiviral drugs .

Safety And Hazards

The compound has a GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements are P261, P280 .

properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNLCUAIHSXPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210247
Record name Naphthalene, 5-bromo-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2,3,4-tetrahydronaphthalene

CAS RN

6134-55-0
Record name 5-Bromo-1,2,3,4-tetrahydronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006134550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6134-55-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, 5-bromo-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69SPU3D3DM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-1,2,3,4-tetrahydronaphthalene
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Citations

For This Compound
3
Citations
P Risch, T Pfeifer, J Segrestaa, H Fretz… - Journal of Medicinal …, 2015 - ACS Publications
Various racemic and enantioenriched (trans)-X,Y-dihydroxy-X,Y-dihydronaphthoyl analogues as well as X-hydroxy-naphthoyl analogues of CRTh2 antagonist 2-(2-(1-naphthoyl)-8-…
Number of citations: 4 pubs.acs.org
HFT Klare - Synthesis, 2023 - thieme-connect.com
Synthesis Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 2 www.thieme-connect.com
上尾庄次郎, 水谷民雄, 吉武彬, 伊藤章 - YAKUGAKU ZASSHI, 1964 - jstage.jst.go.jp
10-Isopropyl-1, 7-dimethyl-11H-naphtho [2, 1-a] fluorene was synthesized by the sequence of reactions shown in Charts 1, 2, and 3. The compound thus obtained was not identical with …
Number of citations: 4 www.jstage.jst.go.jp

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